4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-sulfone
- 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds.
Biological Activity
4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, characterized by its triazole ring and benzodioxole moiety, exhibits potential antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for the development of new therapeutic agents.
- Molecular Formula : C10H10N4O2S
- Molar Mass : 250.277 g/mol
- IUPAC Name : 4-amino-3-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-5-thione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The mechanism may involve:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for microbial growth and survival.
- Disruption of Biomolecule Synthesis : It can interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death or reduced viability.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 31.25 - 62.5 µg/mL | 62.5 - 125 µg/mL |
Escherichia coli | 31.25 - 62.5 µg/mL | 62.5 - 125 µg/mL |
Pseudomonas aeruginosa | 31.25 µg/mL | 62.5 µg/mL |
Candida albicans | 31.25 - 62.5 µg/mL | 62.5 - 125 µg/mL |
These results indicate that the compound's antimicrobial efficacy is comparable to or exceeds that of standard antimicrobial agents.
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound on various cancer cell lines. In vitro assays have shown that it can induce cytotoxicity against tumor cells while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxicity Data on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | >100 |
PC3 (Prostate Cancer) | >100 |
The high IC50 values suggest that while the compound has some cytotoxic effects on cancer cells, it remains relatively safe for normal cells.
Case Studies
- Antimicrobial Efficacy : A study synthesized various S-substituted derivatives of triazole-thiols and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfur atom did not significantly alter the antimicrobial effectiveness of the derivatives, suggesting a robust mechanism of action inherent to the triazole structure .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several triazole derivatives on MDA-MB-231 and PC3 cell lines. The study found that these compounds exhibited low cytotoxicity at concentrations above 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
4-amino-3-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(12-13-10(14)17)4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5,11H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCZFMYWYDZMSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)N3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140398 | |
Record name | 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-98-3 | |
Record name | 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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